molecular formula C25H18N2O4 B11579701 1-[3-(Prop-2-en-1-yloxy)phenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-[3-(Prop-2-en-1-yloxy)phenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11579701
M. Wt: 410.4 g/mol
InChI Key: NIJNUARVFJGCOA-UHFFFAOYSA-N
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Description

1-[3-(Prop-2-en-1-yloxy)phenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, a class of fused heterocyclic compounds characterized by a chromene ring fused to a pyrrole-dione core. Its structure features a prop-2-en-1-yloxy (allyloxy) substituent at the 3-position of the phenyl ring and a pyridin-2-yl group at the 2-position of the dihydropyrrole moiety (Fig. 1). This compound is synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions, achieving yields of 43–52% depending on substituents .

Properties

Molecular Formula

C25H18N2O4

Molecular Weight

410.4 g/mol

IUPAC Name

1-(3-prop-2-enoxyphenyl)-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H18N2O4/c1-2-14-30-17-9-7-8-16(15-17)22-21-23(28)18-10-3-4-11-19(18)31-24(21)25(29)27(22)20-12-5-6-13-26-20/h2-13,15,22H,1,14H2

InChI Key

NIJNUARVFJGCOA-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=CC=CC=N4)OC5=CC=CC=C5C3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(prop-2-en-1-yloxy)phenyl]-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include organic solvents, catalysts, and various functional group-specific reagents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Reaction Optimization Data

ParameterValue/Result
Solvent EtOH with acetic acid (1 mL)
Temperature 40°C (initial), 80°C (reflux)
Reaction Time 15–20 min (aldehydes with electron-withdrawing groups)
Up to 2 h (electron-donating groups)
Yield Range 43–86% (average >70% for most cases)
Purity >95% (HPLC)
Substituent Compatibility Alkoxy, halogens, alkyl groups (methyl, ethyl, propyl)

Adapted from optimized conditions for analogous compounds .

Analytical Characterization

  • 1H NMR :

    • γ-pyrone carbonyl at ~170 ppm.

    • Pyrrolone carbonyl at ~160 ppm.

    • Methine fragment signals near 60 ppm .

  • 13C NMR :

    • Two-dimensional (HMBC/NOESY) correlations confirm structural integrity .

Potential Chemical Transformations

Reaction TypeReagentsOutcome
Electrophilic substitution Nitration agents (e.g., HNO₃)Substitution at pyridine ring or benzene positions
Oxidation Oxidizing agents (e.g., KMnO₄)Oxidation of prop-2-en-1-yloxy group
Alkylation/Amination Alkyl halides/amine derivativesFunctionalization of hydroxyl groups

Proposed based on structural features and analog reactivity.

Mechanistic Insights

The synthesis leverages acidic catalysis to drive cyclization and dehydration. The prop-2-en-1-yloxyphenyl group enhances reactivity through electron-donating effects, while the pyridin-2-yl substituent stabilizes the heterocyclic core via conjugation. The method’s generality is supported by a 92% success rate across 240 experiments for related compounds .

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structure suggests potential pharmacological properties. Research indicates that derivatives of pyrrole and chromene have shown significant bioactivity, including:

  • Anticancer Activity : Studies have demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, pyrrole derivatives have been linked to apoptosis induction in cancer cells .
  • Antimicrobial Properties : Compounds containing pyridine and pyrrole moieties have been reported to possess antimicrobial activity against both bacterial and fungal strains. This makes them promising candidates for developing new antibiotics .
  • Anti-inflammatory Effects : Some derivatives have shown efficacy in reducing inflammation in preclinical models, suggesting their potential use in treating inflammatory diseases .

Materials Science Applications

In materials science, the unique electronic properties of 1-[3-(Prop-2-en-1-yloxy)phenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be leveraged for:

  • Organic Electronics : The compound may serve as a building block for organic semiconductors due to its conjugated system. This property is crucial for developing organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices .
  • Sensors : Its ability to interact with various analytes can be utilized in sensor technology. The compound could be integrated into sensor platforms for detecting environmental pollutants or biological markers .

Biochemical Applications

The biochemical applications of this compound are primarily focused on its interactions at the molecular level:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to therapeutic applications in metabolic disorders or cancer treatment .
  • Molecular Probes : The structural features can be modified to create fluorescent probes for imaging biological processes in living cells. Such probes are essential for studying cellular dynamics and drug interactions .

Case Studies

  • Anticancer Activity Study :
    • A study investigated the cytotoxic effects of a series of pyrrole-based compounds on breast cancer cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways .
  • Antimicrobial Efficacy :
    • Research conducted on a library of pyridine-containing compounds revealed that several exhibited potent activity against multidrug-resistant bacterial strains. The study highlighted the structure-activity relationship (SAR) that contributes to their efficacy .
  • Organic Photovoltaic Development :
    • In a collaborative project, researchers synthesized derivatives of the compound for use in organic solar cells. The results showed improved efficiency compared to conventional materials, paving the way for further development in renewable energy technologies .

Mechanism of Action

The mechanism of action of 1-[3-(prop-2-en-1-yloxy)phenyl]-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs in terms of substituent effects, synthetic strategies, and physicochemical properties.

Substituent Variations and Structural Analogues

Table 1: Key Structural Analogues and Substituent Effects

Compound Name R1 (Position 1) R2 (Position 2) Key Properties/Applications Reference
1-[3-(Benzyloxy)phenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione Benzyloxy (C6H5CH2O-) Pyridin-2-yl Enhanced lipophilicity; antimicrobial screening candidate
2-Allyl-1-(4-ethylphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 4-Ethylphenyl Allyl Moderate yield (43%); IR: 1709 cm⁻¹ (C=O)
2-(2-Hydroxyethyl)-5,7-dimethyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 3,4,5-Trimethoxyphenyl 2-Hydroxyethyl High polarity; potential CNS activity
2-[3-(Dimethylamino)propyl]-6-methoxy-1-[4-(tert-butyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 4-tert-Butylphenyl 3-(Dimethylamino)propyl Basic side chain; improved solubility

Key Observations :

  • The allyloxy group in the target compound offers synthetic versatility for click chemistry or polymerization, unlike the benzyloxy group in , which is more sterically hindered.
  • Pyridin-2-yl at R2 is conserved in several analogs due to its hydrogen-bonding capacity, contrasting with alkyl or aminoalkyl groups (e.g., 2-hydroxyethyl in ), which alter solubility and biological target interactions.
  • Bulky substituents like 4-tert-butylphenyl () reduce crystallinity but enhance thermal stability compared to smaller groups.

Key Findings :

  • The multicomponent synthesis of the target compound achieves moderate yields (43–52%) but avoids chromatography, favoring scalability .
  • Derivatives like 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones () exhibit higher yields (50–65%) due to stabilized intermediates during ring-opening.
Physicochemical and Spectral Properties

Table 3: Spectroscopic Data Comparison

Compound IR (C=O stretch, cm⁻¹) ¹H NMR (Key Signals) Reference
Target Compound 1709, 1652 δ 7.63 (s, 1H, aromatic), 5.67 (s, allyl CH2)
2-(2-Hydroxyethyl)-5,7-dimethyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 1711, 1593 δ 3.81–3.68 (m, OCH3), 4.86 (br. s, OH)
1-[3-(Benzyloxy)phenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 1705, 1648 δ 7.55 (s, benzyl CH2), 8.21 (d, pyridine H)

Key Insights :

  • The allyloxy group in the target compound shows distinct ¹H NMR signals (δ 5.67 ppm) absent in benzyloxy analogs (δ 7.55 ppm for benzyl CH2) .
  • Methoxy substituents (e.g., in ) downfield-shift aromatic protons due to electron-donating effects.

Biological Activity

The compound 1-[3-(Prop-2-en-1-yloxy)phenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno-pyrrole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C18H16N2O4\text{C}_{18}\text{H}_{16}\text{N}_{2}\text{O}_{4}

This compound features a chromeno-pyrrole scaffold that is known for its ability to interact with various biological targets due to the presence of multiple functional groups.

Anticancer Activity

Recent studies have indicated that chromeno-pyrrole derivatives exhibit significant anticancer properties. For instance, compounds with similar scaffolds have shown effectiveness against various cancer cell lines, including leukemia and melanoma. A study demonstrated that derivatives of this compound could induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest .

Cell Line IC50 (µM) Mechanism of Action
HL-60 (Leukemia)5.4Induces apoptosis via caspase activation
WM-115 (Melanoma)4.8Inhibits cell proliferation

Antimicrobial Activity

The antimicrobial potential of this compound has also been evaluated. Research indicates that it possesses activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Antioxidant Properties

Antioxidant activity is another significant aspect of this compound's biological profile. The ability to scavenge free radicals has been linked to the presence of hydroxyl groups in its structure. Comparative studies showed that it exhibited antioxidant activity comparable to standard antioxidants like ascorbic acid .

The biological activities of 1-[3-(Prop-2-en-1-yloxy)phenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death in cancer cells.
  • Antimicrobial Action : It disrupts microbial membranes and inhibits essential enzymes.
  • Antioxidant Activity : The compound donates protons to neutralize free radicals, thereby protecting cells from oxidative stress.

Case Study 1: Anticancer Efficacy

A study conducted on a series of chromeno-pyrrole derivatives found that specific substitutions on the phenyl ring enhanced anticancer activity against HL-60 leukemia cells. The derivatives were synthesized and evaluated for their cytotoxic effects using MTT assays, showing promising results with IC50 values below 10 µM for several compounds .

Case Study 2: Antimicrobial Screening

In another investigation, the antimicrobial efficacy was assessed against a panel of bacterial strains. The results indicated that the compound exhibited potent activity against S. aureus and E. coli, with MIC values suggesting that it could serve as a lead compound for developing new antimicrobial agents .

Q & A

Basic: What are the established synthetic methodologies for preparing 1-[3-(Prop-2-en-1-yloxy)phenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?

Answer:
The compound can be synthesized via a one-pot multicomponent reaction involving methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions . Key steps include:

Substituent Selection : Use 3-(prop-2-en-1-yloxy)phenyl and pyridin-2-yl groups as the aryl aldehyde and amine components, respectively.

Reaction Optimization : Conduct the reaction in ethanol or methanol at 60–80°C for 6–12 hours.

Isolation : Purify via crystallization without chromatography, achieving yields of 60–85% .

Advanced: How can reaction conditions be optimized when introducing electron-withdrawing/donating substituents to the dihydrochromeno-pyrrole-dione core?

Answer:
Optimization strategies include:

  • Stoichiometric Adjustments : Increase equivalents of reactive components (e.g., hydrazine hydrate from 3.0 to 7.0 eq.) to counteract steric or electronic effects .
  • Solvent Polarity : Use polar aprotic solvents (e.g., DMF) for electron-deficient substituents to enhance solubility.
  • Temperature Gradients : Employ stepwise heating (e.g., 50°C → 80°C) to mitigate side reactions.
    Refer to Figure 2 in for substituent scope and yield trends.

Basic: What analytical techniques are critical for structural elucidation of this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm aromatic proton environments and carbonyl groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C24_{24}H17_{17}NO3_3) .
  • X-ray Crystallography : Resolve stereochemistry and confirm fused-ring geometry .

Advanced: How can low yields during scale-up synthesis be addressed?

Answer:

  • Solvent Volume : Maintain a 1:10 substrate-to-solvent ratio to prevent aggregation.
  • Crystallization Control : Seed the reaction mixture with pure product to improve crystal growth .
  • Reaction Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust reaction time .

Data Contradiction: How should researchers reconcile discrepancies in substituent-dependent reactivity reported across studies?

Answer:

  • Systematic Screening : Replicate conditions from ’s 223-example library to identify outliers.
  • Statistical Analysis : Apply multivariate regression to isolate substituent effects (e.g., Hammett σ values) .
  • Computational Validation : Use DFT calculations to model electronic effects and predict reactivity trends .

Advanced: What computational tools can enhance the design of derivatives with targeted properties?

Answer:

  • Reaction Path Search : Use quantum chemical software (e.g., Gaussian) to simulate transition states and optimize pathways .
  • Virtual Screening : Employ molecular docking (e.g., AutoDock) to prioritize derivatives with potential bioactivity .
  • Machine Learning : Train models on the 223-compound dataset ( ) to predict substituent compatibility.

Basic: What are the common pitfalls in characterizing stereochemical outcomes of this compound?

Answer:

  • Dynamic Stereochemistry : Use variable-temperature NMR to detect conformational flipping in solution .
  • Chiral Centers : Employ chiral HPLC or circular dichroism (CD) to resolve enantiomers if asymmetric synthesis is attempted.

Advanced: How can researchers leverage multicomponent reaction (MCR) libraries for structure-activity relationship (SAR) studies?

Answer:

  • Diversified Substitution : Synthesize analogs using ’s scope of 26 aldehydes and 27 amines.
  • Biological Assay Integration : Test derivatives for fluorescence properties or kinase inhibition (if applicable) .
  • Data Clustering : Apply principal component analysis (PCA) to correlate substituent features with activity.

Basic: What solvents and conditions minimize decomposition during storage?

Answer:

  • Storage Conditions : Keep in anhydrous DMSO or DMF at -20°C under inert gas (N2_2/Ar).
  • Light Sensitivity : Use amber vials to prevent photodegradation of the chromeno-pyrrole-dione core.

Advanced: How can automated synthesis platforms improve reproducibility for this compound?

Answer:

  • Robotic Liquid Handling : Standardize reagent addition to reduce human error.
  • Inline Analytics : Integrate LC-MS for real-time purity assessment .
  • Reaction Databases : Curate open-access datasets (e.g., ICReDD’s platform) to benchmark conditions .

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